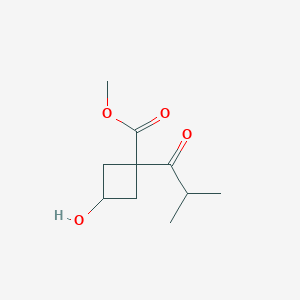
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate: is a chemical compound with the molecular formula C10H16O4. It is a derivative of cyclobutane, featuring a hydroxyl group and a carboxylate ester functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane derivatives.
Functional Group Modifications:
Reaction Conditions: The reactions are often carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents onto the cyclobutane ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substituents: Various halides and organometallic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated cyclobutanes and other substituted cyclobutanes.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Binding Affinity: Its binding affinity to certain receptors or enzymes can be studied to understand its biological effects.
Pathways Involved:
Metabolic Pathways: The compound may be involved in metabolic pathways related to energy production or detoxification.
Signal Transduction: It may play a role in signal transduction pathways, affecting cellular responses.
相似化合物的比较
Methyl 3-hydroxy-1-(3-methylbutanoyl)cyclobutane-1-carboxylate: Similar structure with a different alkyl group.
Methyl 3-hydroxy-1-(2-methylbutanoyl)cyclobutane-1-carboxylate: Another isomer with a different alkyl group.
Uniqueness:
Structural Differences: The presence of the 2-methylpropanoyl group distinguishes it from other similar compounds.
Reactivity: Its reactivity profile may differ due to the specific arrangement of functional groups.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its synthesis, reactions, and applications highlight its importance in various fields.
Would you like more information on any specific aspect of this compound?
属性
IUPAC Name |
methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6(2)8(12)10(9(13)14-3)4-7(11)5-10/h6-7,11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQLIMCXGWMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1(CC(C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














